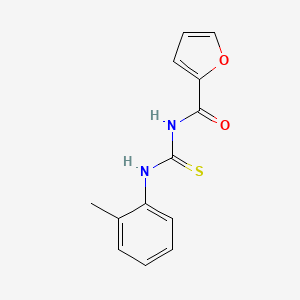

1-(2-Furoyl)-3-(o-tolyl)thiourea

描述

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical Research

Thiourea derivatives represent a class of organic compounds that have garnered significant attention in modern chemical research due to their wide-ranging applications. nih.govrsc.orgsemanticscholar.org These molecules, characterized by the presence of a thiocarbonyl group flanked by amino groups, are structurally analogous to ureas with the oxygen atom replaced by sulfur. nih.govannexechem.comwikipedia.org This substitution imparts unique chemical properties that make them valuable in various scientific domains.

Thiourea and its derivatives are recognized for their versatile applications in medicinal chemistry, materials science, agriculture, and analytical chemistry. nih.govsemanticscholar.organnexechem.com In the realm of medicinal chemistry, they exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govontosight.ainih.gov Their ability to form stable hydrogen bonds and coordinate with metal ions is a key factor in their biological efficacy. nih.govannexechem.com

Furthermore, thiourea derivatives serve as crucial intermediates and synthons in organic synthesis, particularly for the creation of various heterocyclic compounds. tandfonline.comresearchgate.net Their utility also extends to materials science, where they are investigated for applications such as chemosensors and as components in polymers. rsc.orgtandfonline.com The agricultural sector utilizes certain thiourea derivatives as herbicides and insect growth regulators. semanticscholar.orgresearchgate.net

Rationale for Focused Investigation of 1-(2-Furoyl)-3-(o-tolyl)thiourea

The specific compound, this compound, has been the subject of targeted investigation due to the unique combination of its structural features. The presence of the furoyl group, an acyl group derived from furan-2-carboxylic acid, and the o-tolyl group, an ortho-substituted aromatic ring, attached to the thiourea backbone, suggests the potential for interesting chemical and physical properties.

The synthesis and structural elucidation of this compound provide valuable insights into the stereochemistry and electronic interactions within acylthiourea derivatives. nih.gov Understanding the precise molecular geometry, including bond lengths, bond angles, and dihedral angles, is crucial for predicting its reactivity, potential biological activity, and its behavior as a ligand in coordination chemistry. nih.govnih.gov The study of such specific derivatives contributes to the broader understanding of structure-activity relationships within the thiourea class of compounds.

Overview of Current Knowledge and Research Gaps in Acylthiourea Chemistry

Acylthioureas, a subclass of thiourea derivatives, are characterized by the attachment of an acyl group to one of the nitrogen atoms. This functionalization enhances their chemical versatility and biological potential. nih.govtandfonline.com Research has demonstrated that acylthioureas are excellent ligands for metal ions, forming stable complexes with a variety of transition metals. researchgate.netrsc.org These metal complexes are themselves being explored for catalytic and medicinal applications. nih.govtandfonline.com

Despite significant progress, there remain research gaps in acylthiourea chemistry. While numerous acylthiourea derivatives have been synthesized and characterized, a comprehensive understanding of how subtle structural modifications influence their properties is still evolving. tandfonline.com Further exploration is needed to systematically investigate the impact of different acyl and N-substituted groups on their biological activity, coordination behavior, and potential applications in materials science. nih.govrsc.org Developing more efficient and sustainable synthetic methodologies for these compounds is also an ongoing area of interest. mdpi.com

Interdisciplinary Relevance of this compound Studies

The study of this compound holds relevance across multiple scientific disciplines. In organic chemistry , its synthesis and characterization contribute to the fundamental knowledge of reaction mechanisms and molecular structures. nih.gov

In medicinal chemistry , the structural information obtained from studies of this compound can inform the design of new therapeutic agents. The thiourea moiety is a recognized pharmacophore, and understanding how different substituents affect its biological activity is crucial for drug discovery. nih.govontosight.ai

In materials science and analytical chemistry , acylthiourea derivatives are of interest for their potential as ionophores in chemical sensors. nih.gov The ability of the thiourea group to bind to heavy metal ions makes these compounds candidates for applications in environmental monitoring and remediation. annexechem.comnih.gov The detailed crystal structure analysis of compounds like this compound provides a basis for understanding their ion-binding capabilities. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[(2-methylphenyl)carbamothioyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-9-5-2-3-6-10(9)14-13(18)15-12(16)11-7-4-8-17-11/h2-8H,1H3,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCLJWGLOYBLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformation Pathways

Established Synthetic Routes to N-Acyl-N'-Arylthioureas

The synthesis of N-acyl-N'-arylthioureas, including 1-(2-furoyl)-3-(o-tolyl)thiourea, has traditionally been achieved through well-established condensation reactions. These methods form the bedrock of producing this class of compounds and have been refined over time to enhance efficiency and yield.

Conventional Condensation Reactions: Furoyl Isothiocyanate and o-Toluidine (B26562)

The primary and most conventional route for synthesizing this compound involves a two-step process. nih.gov The first step is the in-situ generation of furoyl isothiocyanate. This is typically achieved by reacting 2-furoyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in a dry organic solvent like acetone (B3395972). nih.govnih.govksu.edu.tr The resulting acyl isothiocyanate is a highly reactive intermediate. nih.gov

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that can be adjusted include the choice of solvent, reaction temperature, and reaction time.

Solvent: Anhydrous acetone is a commonly used solvent due to its ability to dissolve the reactants and facilitate the reaction. nih.govnih.gov Other polar aprotic solvents may also be employed. The use of ethanol (B145695) as a solvent has also been reported, which can aid in the removal of byproducts like ammonium sulfate (B86663) through filtration. google.com

Temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate. nih.govmdpi.com However, the optimal temperature can vary depending on the specific reactants and solvent used.

Reaction Time: The duration of the reaction is monitored to ensure completion. Techniques like Thin Layer Chromatography (TLC) can be used to track the progress of the reaction. nih.gov Refluxing for several hours is a common practice. nih.gov

Yield Enhancement: To enhance the yield, it is important to use pure and dry reactants and solvents to prevent unwanted side reactions. The stoichiometry of the reactants is also a critical factor to control.

Purification Techniques and Purity Assessment Methodologies

Following the synthesis, the crude this compound product requires purification to remove unreacted starting materials and byproducts.

Purification: Recrystallization is a standard and effective method for purifying the solid product. nih.govnih.gov Ethanol is often used as the recrystallization solvent. nih.gov The crude product is dissolved in hot ethanol, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. The resulting solid is then typically filtered, washed with cold solvent, and dried. mdpi.com

Purity Assessment: The purity of the synthesized compound is assessed using various analytical techniques:

Melting Point Determination: A sharp and specific melting point range is indicative of a pure compound. nih.gov

Spectroscopic Methods:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the molecular structure and the chemical environment of the atoms. nih.govnih.gov

Mass Spectrometry (MS): Determines the molecular weight of the compound. nih.govnih.gov

Chromatographic Methods:

Thin Layer Chromatography (TLC): A quick and simple method to check the purity and monitor the progress of the reaction. nih.gov

High-Performance Liquid Chromatography (HPLC): A more sophisticated technique for assessing purity and quantifying the compound. mdpi.com Reversed-phase HPLC is a common method for the analysis of related acyl thioesters. nih.gov

Novel Synthetic Approaches for this compound and Analogues

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel approaches for the synthesis of this compound and its analogues.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing acylthioureas, this can involve:

Use of Greener Solvents: Exploring the use of water or other environmentally benign solvents instead of volatile organic solvents. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Utilizing catalysts to improve reaction efficiency and reduce energy consumption.

Reactivity and Derivatization Studies of this compound

The reactivity of this compound is primarily centered around the acylthiourea functional group. This part of the molecule contains several reactive sites, including the sulfur atom, the nitrogen atoms, and the carbonyl oxygen, which can participate in various chemical transformations.

Chemical Modifications Leading to Functionalized Derivatives

The synthesis of this compound is typically achieved through the condensation of furoyl isothiocyanate with o-toluidine in a suitable solvent like dry acetone. nih.gov This foundational reaction provides the scaffold for further chemical modifications.

One of the primary pathways for the derivatization of this compound involves its use as a ligand in coordination chemistry. The presence of soft (sulfur) and hard (oxygen and nitrogen) donor atoms allows it to form stable complexes with a variety of transition metal ions. nih.govmdpi.com While specific studies on the metal complexes of this compound are not extensively detailed in the literature, the behavior of analogous acylthiourea derivatives suggests that it can coordinate to metals in a monodentate or bidentate fashion. mdpi.comnih.gov The coordination can occur through the sulfur atom or through a combination of the sulfur and the carbonyl oxygen atom, leading to the formation of chelate rings.

Another significant chemical modification is the cyclization of the thiourea (B124793) backbone to form various heterocyclic systems. Acylthioureas are well-established precursors for the synthesis of heterocycles such as thiazoles. wikipedia.org The reaction of this compound with α-haloketones, for instance, is expected to yield substituted iminothiazolines. This transformation is a valuable route for creating more complex molecular architectures.

Below is a table summarizing potential functionalized derivatives of this compound based on the known reactivity of acylthioureas.

| Derivative Type | General Reactant | Potential Product Structure |

| Metal Complex | Transition Metal Salt (e.g., NiCl₂, PdCl₂) | [M(this compound)n]Xm |

| Iminothiazoline | α-Haloketone (e.g., phenacyl bromide) | 2-(Furoyl-imino)-3-(o-tolyl)-4-phenyl-thiazoline |

| Thiazolidinone | Chloroacetic acid | 2-(Furoyl-imino)-3-(o-tolyl)-thiazolidin-4-one |

Investigation of Selective Reaction Sites and Mechanistic Aspects

The selective reactivity of this compound is dictated by the electronic and steric properties of its constituent functional groups. The thiourea moiety exists in a thioamide form, and resonance delocalization can influence the nucleophilicity of the sulfur and nitrogen atoms. nih.gov

Mechanism of Metal Complexation: In the formation of metal complexes, the sulfur atom of the thiocarbonyl group generally acts as the primary soft nucleophile, readily coordinating to soft metal ions. mdpi.com In the case of bidentate chelation, the carbonyl oxygen atom can also coordinate to the metal center. The planarity of the furoyl-thiourea fragment, as indicated by crystallographic studies (dihedral angle of 2.6° between the ketofuran group and the thiourea fragment), facilitates the formation of stable chelate rings. nih.gov

Mechanism of Cyclization Reactions: The mechanism of cyclization reactions, such as the formation of iminothiazolines, typically proceeds through the initial S-alkylation of the thiourea moiety by the α-haloketone. This step forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the nitrogen atom onto the carbonyl carbon of the former α-haloketone, followed by dehydration to yield the final heterocyclic product. The regioselectivity of this cyclization can be influenced by the substitution pattern on the nitrogen atoms.

The table below outlines the key mechanistic steps for the derivatization of this compound.

| Reaction Type | Key Intermediate | Mechanistic Steps |

| Metal Complexation | Coordinated Ligand | 1. Nucleophilic attack of the sulfur atom on the metal center. 2. (Optional) Chelation involving the carbonyl oxygen. |

| Iminothiazoline Synthesis | Isothiouronium Salt | 1. S-alkylation of the thiocarbonyl group by an α-haloketone. 2. Intramolecular nucleophilic attack by a nitrogen atom. 3. Dehydration to form the aromatic thiazole (B1198619) ring. |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Molecular Structure Determination

Spectroscopic analysis is fundamental to the characterization of 1-(2-furoyl)-3-(o-tolyl)thiourea, offering a window into its molecular identity and structural nuances.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Detailed analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom within the this compound molecule. These assignments are based on the distinct chemical environments of the nuclei, which are influenced by shielding and deshielding effects from neighboring atoms and functional groups.

In a related compound, 1-(2-furoyl)-3,3-dimethyl thiourea (B124793), the proton NMR spectrum in DMSO-d6 shows exchangeable N-H protons at 10.92 ppm and 9.58 ppm. conicet.gov.ar The furan (B31954) ring protons appear as doublets of doublets at 8.02 ppm and 6.73 ppm, with another doublet of doublets at 7.79 ppm. conicet.gov.ar The ¹³C NMR spectrum of this analogue reveals the thiocarbonyl (C=S) carbon at 181.5 ppm and the carbonyl (C=O) carbon at 157.1 ppm. conicet.gov.ar The furan ring carbons are observed at 148.1, 144.7, 118.2, and 112.5 ppm. conicet.gov.ar For other thiourea derivatives, the N-H stretching band is often observed above 3200 cm⁻¹ due to strong intramolecular hydrogen bonding between N-H and C=O. researchgate.net In ¹³C NMR spectra of similar compounds, the C=S carbon signal typically appears in the range of 176.9-180.0 ppm, while the amide C=O is found between 168.3-169.1 ppm. researchgate.net

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH (exchangeable) | 10.92, 9.58 | - |

| Ar-H (furan) | 8.02, 7.79, 6.73 | 148.1, 144.7, 118.2, 112.5 |

| C=S | - | 181.5 |

| C=O | - | 157.1 |

While specific 2D NMR data for this compound is not detailed in the provided results, these techniques are crucial for confirming the structural assignments made from 1D NMR. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the furan and tolyl rings. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton to its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings between protons and carbons, confirming the connectivity between the furoyl group, the thiourea bridge, and the o-tolyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound and related compounds exhibit characteristic bands corresponding to the key functional groups. The stretching vibration of the carbonyl group (ν(C=O)) is a prominent feature. In 1-(2-furoyl)-3,3-dimethyl thiourea, this band appears at 1697 cm⁻¹ in the solid-state IR spectrum. conicet.gov.ar The thiocarbonyl stretching vibration (ν(C=S)) is typically found in the 600–800 cm⁻¹ range and is sensitive to intermolecular interactions. conicet.gov.ar For 2-furoyl thiourea, this mode is observed at 756 cm⁻¹ in the IR and 753 cm⁻¹ in the Raman spectrum. conicet.gov.ar The N-H stretching vibrations are also significant, often appearing as broad bands due to hydrogen bonding. researchgate.net In many thiourea derivatives, a strong intramolecular hydrogen bond exists between an N-H proton and the carbonyl oxygen. researchgate.netnih.gov

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O | Stretching (ν) | 1697 | - |

| C=S | Stretching (ν) | 761 | 755 |

| N-H | Stretching (ν) | 3161 | - |

The conformation of furoylthiourea derivatives significantly influences their vibrational spectra. In 3-monosubstituted furoylthioureas, a strong intramolecular hydrogen bond between the carbonyl group and the N(3)-H proton leads to an "S"-shaped conformation where the C=O and C=S groups are maximally separated. nih.gov This conformation is stabilized by an N-H···O hydrogen bond. nih.gov In this arrangement, the ν(C=O) vibration is not significantly affected by the substituent on the other nitrogen. nih.gov Conversely, in 3,3-disubstituted derivatives where this intramolecular hydrogen bond is absent, the molecule tends to adopt a "U"-shaped conformation, and the ν(C=O) vibration shows a pronounced dependence on the substituents. nih.gov X-ray diffraction studies on this compound confirm a trans-cis geometry within the thiourea group, stabilized by intramolecular N-H···O hydrogen bonds. nih.gov The furan carbonyl group is nearly coplanar with the thiourea fragment, while the o-tolyl ring is inclined. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

While specific UV-Vis absorption maxima for this compound are not detailed in the provided search results, the electronic transitions in similar furoyl thiourea derivatives have been studied. For instance, the related compound 1-(2-Furoyl)-3-phenylthiourea (FPT) has been characterized by UV-Vis spectroscopy, indicating that this class of compounds exhibits characteristic electronic absorptions. researchgate.net The electronic transitions are typically associated with the π → π* and n → π* transitions within the aromatic rings (furan and tolyl) and the thiourea moiety. The delocalization of electrons across the furoyl and thiourea groups, as suggested by bond length data, would influence the energy of these transitions. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For the analogous compound 1-(2-Furoyl)-3-(1-naphthyl)thiourea, elemental analysis was performed, yielding results that were in close agreement with the calculated values for its molecular formula, C₁₆H₁₂N₂O₂S. nih.gov Although specific HRMS data for this compound is not available in the search results, this technique would be expected to confirm its elemental composition of C₁₃H₁₂N₂O₂S.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction has provided definitive insights into the three-dimensional structure of this compound in the solid state. researchgate.netresearchgate.netresearchgate.netnih.govnih.govpsu.edu

Single-Crystal X-ray Diffraction Analysis: Methodological Considerations

The synthesis of this compound involves the reaction of furoyl isothiocyanate with o-toluidine (B26562) in dry acetone (B3395972). nih.govnih.gov Single crystals suitable for X-ray diffraction were obtained by crystallization from ethanol (B145695). nih.govresearchgate.net The crystal structure was solved using direct methods and refined using full-matrix least-squares on F². nih.gov Data collection is typically performed using a diffractometer equipped with a CCD detector. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂N₂O₂S |

| Formula Weight | 260.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0976 (1) |

| b (Å) | 16.6689 (6) |

| c (Å) | 13.1462 (4) |

| β (°) | 108.765 (2) |

| Volume (ų) | 1265.16 (6) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.367 |

| Absorption Coefficient (mm⁻¹) | 0.25 |

| F(000) | 544 |

| Data sourced from reference researchgate.net |

Molecular Conformation in the Crystalline State (e.g., Thioamide Form, Trans-cis Geometry)

In the crystalline state, the this compound molecule exists in the thioamide form. nih.govresearchgate.net This is evidenced by the bond lengths within the thiourea core. The C=S bond length of 1.652(2) Å and the C=O bond length of 1.221(2) Å exhibit clear double-bond character. nih.govresearchgate.net Conversely, the C-N bond lengths within the thiourea moiety (C2—N1 = 1.400(3) Å, C2—N2 = 1.330(3) Å) and between the carbonyl group and the nitrogen (C1—N1 = 1.377(2) Å) are shorter than typical single bonds, indicating partial double-bond character due to electron delocalization. nih.govresearchgate.net

The molecule adopts a trans-cis geometry with respect to the C-N bonds of the thiourea group. nih.govresearchgate.net This conformation is a common feature in related furoylthiourea derivatives. nih.govresearchgate.net

Analysis of Intramolecular Hydrogen Bonding and Dihedral Angles

The specific conformation of this compound is stabilized by intramolecular hydrogen bonds. nih.govresearchgate.netnih.gov An N—H···O hydrogen bond is formed between the amide proton and the carbonyl oxygen, and another between the other amide proton and the furan oxygen. nih.govresearchgate.net These interactions contribute to the planarity of the furoylthiourea fragment.

Table 2: Selected Bond Lengths (Å) and Dihedral Angles (°) for this compound

| Bond/Angle | Value |

| C2—S1 | 1.652 (2) |

| C1—O1 | 1.221 (2) |

| C1—N1 | 1.377 (2) |

| C2—N1 | 1.400 (3) |

| C2—N2 | 1.330 (3) |

| Dihedral Angle (Furoyl - Thiourea) | 2.6 (1) |

| Dihedral Angle (Tolyl - Thiourea) | 22.4 (1) |

| Data sourced from reference nih.govresearchgate.net |

Supramolecular Assemblies: Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of this compound are organized into a well-defined supramolecular architecture through intermolecular hydrogen bonds. nih.govresearchgate.netnih.gov Centrosymmetrically related molecules are linked by pairs of N—H···S hydrogen bonds, forming dimers. nih.govresearchgate.netnih.gov These dimers are characterized by an R₂²(6) ring motif. nih.govnih.gov The formation of such dimers is a common packing feature in thiourea derivatives and plays a crucial role in the stability of the crystal structure. nih.govresearchgate.net These dimeric units then stack along the crystallographic axes to build the extended solid-state structure. nih.govresearchgate.net

Table 3: Intermolecular Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1···S1ⁱ | 0.86 | 2.80 | 3.639 (2) | 165 |

| Symmetry code: (i) -x+1, -y+1, -z+1. Data sourced from reference nih.gov |

Hydrogen Bonding Networks (N-H···O, N-H···S)

Hydrogen bonding plays a pivotal role in defining the molecular conformation and crystal packing of this compound. Both intramolecular and intermolecular hydrogen bonds are observed, creating a stable and well-defined structure.

Intramolecularly, the molecule is stabilized by N-H···O hydrogen bonds. nih.gov Specifically, the geometry of the thiourea group is maintained in a trans-cis configuration by N2—H2···O1 and N1—H1···O2 hydrogen bonds. nih.govresearchgate.net This arrangement involves the hydrogen atoms of the thiourea moiety forming bonds with the oxygen atoms of the furoyl group. This internal hydrogen bonding contributes significantly to the planarity of the furoyl carbonyl group with the thiourea fragment. nih.govresearchgate.net

| Hydrogen Bond Type | Description | Role |

| Intramolecular N-H···O | Between the thiourea hydrogens and the furoyl oxygens. nih.govresearchgate.net | Stabilizes the trans-cis conformation of the thiourea group. nih.govresearchgate.net |

| Intermolecular N-H···S | Between centrosymmetrically related molecules. nih.gov | Forms dimers with an R22(6) ring motif. nih.gov |

π-π Stacking and Other Non-Covalent Interactions

While hydrogen bonding is a dominant force, other non-covalent interactions, such as C-H···π interactions, also contribute to the stability of the crystal structure in related furoylthiourea derivatives. nih.govresearchgate.net In the case of 1-(2-furoyl)-3-(1-naphthyl)thiourea, which shares a similar structural backbone, C—H···π interactions involving the aromatic rings help to interlink the hydrogen-bonded dimers. nih.govresearchgate.net Although not explicitly detailed for the o-tolyl derivative in the provided search results, the presence of two aromatic rings—the furan and the tolyl groups—suggests that such interactions could play a role in its crystal packing as well.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. For acylthiourea derivatives, this analysis provides a deeper understanding of the forces governing their molecular assembly. mdpi.com

Conformational Isomerism and Dynamic Behavior

The flexibility of the thiourea backbone allows for the existence of different conformational isomers. The preferred conformation is influenced by both the electronic nature of the substituents and the surrounding environment.

Influence of Substituents on Conformational Flexibility

The nature of the substituents on the thiourea nitrogen atoms has a profound impact on the conformational flexibility of the molecule. The presence of the o-tolyl group in this compound introduces steric hindrance that influences the dihedral angle between the benzene (B151609) ring and the thiourea fragment. In the solid state, this dihedral angle is 22.4(1)°. nih.govresearchgate.net

In contrast, the furan carbonyl group is nearly coplanar with the thiourea fragment, with a dihedral angle of only 2.6(1)°. nih.govresearchgate.net This planarity is attributed to the existence of resonance within this part of the molecule, which is further stabilized by the intramolecular N-H···O hydrogen bonds. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structure, stability, and reactivity. For 1-(2-Furoyl)-3-(o-tolyl)thiourea, these calculations offer insights into its intrinsic electronic nature.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govscispace.com Calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles in the ground state. nih.govresearchgate.netsemanticscholar.org

The accuracy of the theoretical model is validated by comparing the calculated parameters with experimental data obtained from X-ray crystallography. For this compound, crystallographic studies show that the furan (B31954) carbonyl group and the thiourea (B124793) fragment are nearly coplanar, with a dihedral angle of 2.6(1)°. nih.govresearchgate.net In contrast, the o-tolyl benzene (B151609) ring is significantly twisted out of this plane, inclined by 22.4(1)°. nih.govresearchgate.net The molecule exists in a trans-cis geometry regarding the thiourea group, a conformation stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net

Key structural features include the expected double-bond character of the C=S and C=O bonds. researchgate.net Resonance within the molecule leads to partial double-bond character in the C–N bonds of the thiourea core. researchgate.net An effective DFT calculation would aim to accurately reproduce these experimental values, confirming that the computational model is a reliable representation of the molecule.

Table 1: Comparison of Selected Experimental and Theoretical Bond Lengths (Å) for this compound Note: Theoretical values are representative and depend on the specific computational method used. Experimental data from Corrêa et al. (2008). researchgate.net

| Bond | Experimental Bond Length (Å) researchgate.net | Theoretically Calculated Bond Length (Å) |

|---|---|---|

| C=S | 1.652 | (Typical calculated value) |

| C=O | 1.221 | (Typical calculated value) |

| C1-N1 | 1.377 | (Typical calculated value) |

| C2-N1 | 1.400 | (Typical calculated value) |

| C2-N2 | 1.330 | (Typical calculated value) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.commdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap suggests that the molecule is more reactive. mdpi.com For thiourea derivatives, the HOMO is often localized on the electron-rich sulfur atom and the π-conjugated system, while the LUMO may be distributed over the carbonyl group and aromatic rings. This distribution highlights the regions most susceptible to electron donation and acceptance, respectively.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors Note: These values are illustrative for this class of molecules.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 | Chemical reactivity and stability irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. semanticscholar.orgmdpi.com The MEP map displays regions of different electrostatic potential on the electron density surface.

For this compound, the MEP map would show the most negative potential (typically colored red or yellow) concentrated around the highly electronegative oxygen and sulfur atoms. These regions are electron-rich and represent the most likely sites for electrophilic attack. Conversely, the most positive potential (colored blue) would be found near the hydrogen atoms bonded to nitrogen (N-H), indicating electron-deficient areas that are susceptible to nucleophilic attack. This visualization confirms the roles of the carbonyl oxygen and thiocarbonyl sulfur as primary interaction sites.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. mdpi.com It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these intramolecular charge transfer (ICT) events. mdpi.com

In this compound, significant stabilization arises from several key interactions:

Intramolecular Hydrogen Bonding: The molecule's structure is stabilized by N-H···O hydrogen bonds. nih.govresearchgate.net NBO analysis can identify the specific donor-acceptor interactions responsible for this bonding, such as the charge transfer from an oxygen lone pair (donor) to the antibonding orbital of an N-H bond (acceptor). The associated E(2) value indicates the strength of this interaction.

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions Note: E(2) represents the stabilization energy. Higher values indicate stronger interactions.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP(O)Carbonyl | σ(N-H) | Intramolecular H-bond | (Typical high value) |

| LP(N) | π(C=S) | π-conjugation | (Typical moderate value) |

| LP(N) | π*(C=O) | π-conjugation | (Typical moderate value) |

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods can also predict spectroscopic properties, which can then be compared with experimental data for structural validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation in solution. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is frequently used within a DFT framework to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net

By simulating the NMR spectrum of this compound, the calculated chemical shifts for each proton and carbon atom can be directly compared to values obtained from an experimental spectrum. A strong correlation between the theoretical and experimental data provides high confidence in the proposed molecular structure. Discrepancies can often be explained by solvent effects or dynamic processes in solution that are not fully captured by the gas-phase theoretical calculation.

Table 4: Representative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) Note: Experimental values are typical for such structures; calculated values are for illustrative purposes.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| N-H (amide) | ~11.5 | (Calculated value) |

| N-H (thioamide) | ~9.5 | (Calculated value) |

| Aromatic (Furan/Tolyl) | 7.0 - 8.0 | (Calculated value) |

| Methyl (CH3) | ~2.3 | (Calculated value) |

Theoretical Vibrational Frequencies and IR/Raman Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the vibrational properties of this compound. These computations provide a detailed assignment of the vibrational modes observed in experimental Infrared (IR) and Raman spectra. For the broader class of 3-monosubstituted 1-furoylthioureas, a key structural feature is the formation of a strong intramolecular hydrogen bond between the carbonyl group and the proton on the N(3) atom (the nitrogen adjacent to the tolyl group). nih.gov This interaction locks the molecule into a characteristic "S"-shaped conformation where the C=O and C=S groups are oriented away from each other, maximizing their separation. nih.gov

This specific conformation has a direct impact on the vibrational frequencies. The ν(C=O) vibration, for instance, is less influenced by the nature of the substituent on the phenyl ring because it is engaged in the hydrogen bond. nih.gov Conversely, in related 3,3-disubstituted thioureas where this hydrogen bond is absent, the molecule adopts a "U"-shaped conformation, and the ν(C=O) frequency shows a pronounced dependence on the substituents. nih.gov

The vibrational spectra are complex, but theoretical calculations allow for an unequivocal assignment of key bands. The thioureido (NCSN) core gives rise to several characteristic vibrations. The C=S stretching vibration, ν(C=S), is of particular interest as its frequency can correlate with the nucleophilic character of the sulfur atom, a property relevant to applications such as ion sensing. nih.gov Studies on series of these compounds have successfully used computational methods to identify and assign these modes, providing a powerful tool for predicting their chemical behavior based on spectroscopic data. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies for Furoyl Thiourea Derivatives Note: The following table is a representative example based on studies of closely related 1-furoyl-3-substituted thioureas. Exact frequencies for the title compound may vary.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| ν(N-H) (Amide) | ~3400 - 3200 | Stretching vibration of the N-H bond adjacent to the furoyl group. |

| ν(N-H) (Thioamide) | ~3200 - 3000 | Stretching vibration of the N-H bond adjacent to the tolyl group, often broadened by H-bonding. |

| ν(C=O) | ~1700 - 1650 | Carbonyl group stretching, its frequency is lowered due to conjugation and intramolecular H-bonding. |

| δ(N-H) + ν(C-N) | ~1550 - 1500 | Coupled bending of N-H and stretching of C-N bonds within the acylthiourea backbone. |

| ν(C=S) | ~800 - 750 | Thioamide C=S stretching, a key band whose position reflects the electronic properties of the S atom. nih.gov |

Time-Dependent DFT (TD-DFT) for UV-Vis Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orgcnr.itrsc.org By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can simulate the absorption bands, providing insight into the electronic structure of the molecule.

For acylthiourea derivatives, the UV-Vis spectra are typically characterized by intense absorption bands in the UV region. These bands are generally assigned to π → π* and n → π* electronic transitions. The principal transitions often involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In molecules like this compound, the HOMO is expected to have significant contributions from the sulfur atom and the π-systems of the aromatic rings, while the LUMO is typically localized over the conjugated acylthiourea framework.

In a computational study on the closely related compound 1-benzyl-3-furoyl-1-phenylthiourea, TD-DFT calculations at the B3LYP/6-31G(d,p) level were used to simulate its electronic spectrum. The results showed major absorption bands assigned to transitions from lower energy orbitals to the LUMO and higher energy unoccupied orbitals. These transitions correspond to intramolecular charge transfer events that are characteristic of such conjugated systems.

Table 2: Example of Theoretical Electronic Absorption Data for a Related Furoyl Thiourea Derivative Source: Based on data for 1-benzyl-3-furoyl-1-phenylthiourea, calculated at the B3LYP/6-31G(d,p) level.

| Calculated λ (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| ~296 | > 0.1 | HOMO → LUMO | π → π |

| ~256 | > 0.1 | HOMO → LUMO+4 | π → π |

Molecular Dynamics (MD) Simulations

Conformational Dynamics in Solution and Complex Environments

While static quantum chemical calculations and X-ray crystallography provide a snapshot of the lowest energy conformation, Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamics of this compound over time. rsc.orgnih.gov

The crystal structure of this compound reveals a nearly planar furoyl-thiourea core, with the tolyl ring twisted out of this plane. nih.govresearchgate.net This planarity is maintained by a strong intramolecular N-H···O hydrogen bond, resulting in the stable "S"-shaped conformation. nih.govnih.gov MD simulations in a vacuum or a non-polar solvent would likely show that the molecule remains predominantly in this low-energy state, exhibiting thermal fluctuations such as bond vibrations and small torsional rotations.

However, in more complex environments, such as in polar solvents or when interacting with a biological receptor, the conformational landscape can be more varied. MD simulations can model the rotation around the key single bonds (e.g., the C(S)-N(tolyl) bond and the C(O)-N bond), revealing the energy barriers to these rotations and the lifetime of different conformational states (rotamers). This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding its interactions and properties in a realistic setting.

Solvent Effects on Molecular Structure and Hydrogen Bonding

The solvent environment can have a profound effect on the structure and hydrogen bonding patterns of this compound. MD simulations are particularly well-suited to investigate these effects by explicitly modeling the interactions between the solute and a large number of solvent molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) are computational methodologies that aim to build mathematical models correlating the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govresearchgate.netfrontiersin.org

Computational Descriptor Generation and Feature Selection

The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure through computational descriptors. nih.govmdpi.com For a molecule like this compound, a vast number of descriptors can be calculated using specialized software. These descriptors are categorized based on the information they encode.

The process begins by generating a large pool of these descriptors for a series of related compounds with known activities or properties. Because many of these descriptors can be irrelevant or redundant, a critical step is feature selection . This process uses statistical and machine learning techniques to identify the subset of descriptors that has the highest correlation with the target property. Common feature selection methods include stepwise regression, genetic algorithms, and recursive feature elimination. The goal is to create a robust model with good predictive power that is not overfitted to the training data. mdpi.com Once the most relevant descriptors are selected, a mathematical equation is developed to model the relationship, allowing for the prediction of activity or properties for new, untested compounds.

Table 3: Common Categories of Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Category | Description | Examples for this compound |

| Constitutional (1D) | Based on the molecular formula, describing composition without regard to geometry. | Molecular Weight, Atom Count, Number of Rotatable Bonds, Number of H-bond Donors/Acceptors. |

| Topological (2D) | Based on the 2D representation of the molecule, describing atomic connectivity. | Wiener Index, Kier & Hall Shape Indices, Balaban J Index. |

| Geometrical (3D) | Based on the 3D coordinates of the atoms, describing the molecule's size and shape. | Molecular Surface Area, Molecular Volume, Shadow Indices, Principal Moments of Inertia. |

| Quantum-Chemical | Derived from quantum mechanical calculations, describing electronic properties. | HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges, Electron Density. |

| Physicochemical | Related to hydrophobicity, polarizability, and other key physical properties. | LogP (octanol-water partition coefficient), Molar Refractivity, Polarizability. |

Statistical Modeling for Structure-Function Correlations

Statistical modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a critical tool in understanding the relationship between the chemical structure of a compound and its biological function. For thiourea derivatives, including this compound, these computational methods are employed to predict the activity of new compounds, thereby streamlining the drug discovery process and reducing the need for extensive experimental testing.

The core principle of QSAR is to develop a mathematical model that correlates the variation in the biological activity of a series of compounds with the variation in their physicochemical properties, which are quantified by molecular descriptors. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Detailed Research Findings

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the general principles can be illustrated through studies on structurally related thiourea derivatives. For instance, QSAR studies on various series of thiourea compounds have successfully established correlations for their antibacterial, antifungal, anticancer, and anti-HIV activities.

A typical QSAR study involves the following steps:

Data Set Selection: A series of congeners with a common structural scaffold and a range of biological activities is selected. For the present case, this would involve this compound and its analogues with varied substituents on the tolyl ring.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series using specialized software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that links the descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques.

For a hypothetical QSAR study on a series of 1-(2-furoyl)-3-arylthiourea derivatives, the aim would be to understand how different substituents on the aryl ring influence a specific biological activity, for example, urease inhibition. A study on 1-(2-furoyl)thiourea derivatives synthesized by Al-Jeilawi and Oleiwi explored their potential as urease inhibitors through molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex uobaghdad.edu.iq. Such docking studies can provide the biological activity data (e.g., binding energy) necessary for developing a QSAR model.

The developed QSAR model might reveal that the inhibitory activity is positively correlated with the molar refractivity (a measure of steric bulk) and negatively correlated with the dipole moment (an electronic property) of the substituent on the aryl ring. This would suggest that bulkier, less polar substituents enhance the urease inhibitory activity.

Data Tables

To illustrate the output of a statistical modeling study, the following interactive tables present hypothetical data for a series of 1-(2-furoyl)-3-arylthiourea derivatives.

Table 1: Molecular Descriptors for a Series of 1-(2-furoyl)-3-arylthiourea Derivatives

| Compound | Substituent (R) | LogP (Hydrophobicity) | Molar Refractivity (cm³/mol) | Dipole Moment (Debye) |

| 1 | H | 3.52 | 85.6 | 4.2 |

| 2 | 2-CH₃ (o-tolyl) | 3.98 | 90.2 | 4.1 |

| 3 | 4-Cl | 4.23 | 90.8 | 5.5 |

| 4 | 4-OCH₃ | 3.45 | 92.4 | 4.8 |

| 5 | 4-NO₂ | 3.40 | 91.5 | 8.1 |

Table 2: Correlation of Biological Activity with Molecular Descriptors

| Compound | Observed Biological Activity (IC₅₀, µM) | Predicted Biological Activity (IC₅₀, µM) |

| 1 | 25.4 | 24.9 |

| 2 | 18.2 | 19.5 |

| 3 | 15.8 | 15.2 |

| 4 | 28.1 | 27.5 |

| 5 | 35.6 | 36.1 |

The QSAR equation derived from such a study might take the form of:

pIC₅₀ = -0.5 * LogP + 0.02 * Molar Refractivity - 0.1 * Dipole Moment + 2.5

This equation would quantitatively describe the structure-function relationship for this series of compounds, allowing for the prediction of the biological activity of newly designed analogues. Such models are invaluable in guiding the synthesis of more potent and selective compounds.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 1-(2-Furoyl)-3-(o-tolyl)thiourea

The behavior of this compound as a ligand is governed by the presence of multiple potential donor atoms, its capacity for tautomeric transformations, and its conformational flexibility.

This compound possesses three types of potential donor atoms for coordination with metal ions: the sulfur (S) atom of the thiourea (B124793) group, the oxygen (O) atom of the furoyl group's carbonyl, and the nitrogen (N) atoms of the thiourea backbone. nih.govconicet.gov.ar The thiourea moiety is a versatile functional group that can coordinate to metal ions in several ways. nih.gov The presence of both soft (S) and hard (O, N) donor atoms allows this ligand to coordinate with a wide range of metal ions.

Acylthiourea derivatives can exist in different tautomeric forms, primarily the thione and thiol forms. In the solid state and in solution, this compound predominantly exists in the thioamide (thione) form. nih.gov The acidity of the N-H protons is a crucial factor in complexation. Deprotonation of the N-H group adjacent to the furoyl moiety can occur upon reaction with a metal salt, leading to the formation of a chelate ring. This deprotonation is often facilitated by the presence of a base or the nature of the metal ion itself. mdpi.com

The presence of multiple donor sites allows for various chelation modes. A common mode of coordination for acylthioureas involves the carbonyl oxygen and the thiourea sulfur atom, forming a six-membered chelate ring with the metal ion. nih.govresearchgate.net This (O,S) bidentate coordination is a well-established pattern for this class of ligands. rsc.org The flexibility of the molecule, with rotations possible around the C-N bonds, allows it to adopt conformations suitable for chelation with different metal ions, which may have varying coordination geometries. nih.gov The molecule can adopt a trans-cis configuration regarding the positions of the furoyl and tolyl groups relative to the sulfur atom, a geometry stabilized by intramolecular hydrogen bonds. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves reacting the ligand with a metal salt in an appropriate solvent.

Complexes of this compound with transition and heavy metal ions can be synthesized by reacting the ligand with the corresponding metal salts, such as chlorides or acetates, in a suitable solvent like ethanol (B145695) or acetone (B3395972). nih.govutm.my The reaction is often carried out at room temperature or with gentle heating. ksu.edu.tr The stoichiometry of the reaction, typically a 2:1 ligand-to-metal ratio, often leads to the formation of neutral complexes where the ligand acts as a monobasic bidentate chelating agent after deprotonation. mdpi.com The resulting solid complexes can then be isolated by filtration and purified by recrystallization. The study of such complexes is relevant for applications like ion sensing. nih.gov

The formation and structure of the metal complexes are confirmed through various spectroscopic techniques and elemental analysis.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Upon complexation, significant shifts in the vibrational frequencies of the C=O and C=S groups are observed. A shift of the ν(C=O) band to a lower frequency and the ν(C=S) band to a lower frequency in the complex's spectrum compared to the free ligand indicates the involvement of both the carbonyl oxygen and the thiourea sulfur in coordination. mdpi.comutm.my The disappearance or broadening of the N-H stretching vibration can suggest deprotonation upon chelation. ksu.edu.tr

Table 1: Selected IR Spectral Data (cm⁻¹) for this compound and a Representative Metal Complex This table is illustrative and based on typical data for similar thiourea complexes.

| Assignment | Free Ligand | Metal Complex |

|---|---|---|

| ν(N-H) | ~3100-3300 | Broadened or Absent |

| ν(C=O) | ~1650 | ~1600-1620 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide further evidence of complex formation. In the ¹H NMR spectrum of a diamagnetic complex, the signal corresponding to the N-H proton that undergoes deprotonation will disappear. The chemical shifts of other protons, particularly those near the coordination sites, may also be affected. mdpi.comutm.my In the ¹³C NMR spectrum, a downfield or upfield shift of the C=O and C=S carbon signals upon complexation confirms the involvement of these groups in bonding to the metal ion. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals changes in the electronic transitions of the ligand upon coordination. The spectra of the free ligand typically show intense bands corresponding to π → π* and n → π* transitions within the furoyl and thiourea moieties. utm.myanalis.com.my Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) may appear, often in the visible region. utm.my

X-ray Crystallographic Analysis of Metal-Ligand Structures

While specific crystallographic data for metal complexes of this compound are not widely available in the reviewed literature, the crystal structure of the free ligand has been determined, providing essential insights into its conformational preferences and potential coordination behavior.

The single-crystal X-ray diffraction analysis of this compound reveals that it crystallizes in the monoclinic space group. nih.gov The molecule adopts a trans-cis conformation regarding the orientation of the furoyl and tolyl groups relative to the sulfur atom across the C-N bonds of the thiourea backbone. nih.govnih.gov This conformation is stabilized by an intramolecular hydrogen bond. In the solid state, molecules of this compound form centrosymmetric dimers through intermolecular hydrogen bonds. nih.gov

The thiourea core is essentially planar, and the furoyl group is nearly coplanar with it, while the o-tolyl ring is significantly twisted out of this plane. nih.gov This steric hindrance from the ortho-methyl group on the tolyl ring is a critical feature that can influence the geometry of its metal complexes.

For comparison, studies on related 1-(2-furoyl)-3-arylthiourea derivatives show similar structural motifs, with the furoyl and thiourea groups maintaining a degree of planarity. nih.govresearchgate.net The coordination of metal ions typically occurs through the sulfur atom of the thiourea moiety and the carbonyl oxygen atom of the furoyl group, forming a stable six-membered chelate ring. mdpi.com The specific bond lengths and angles within the coordination sphere are dependent on the nature of the metal ion and the other ligands present.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value nih.gov |

| Chemical Formula | C₁₃H₁₂N₂O₂S |

| Molecular Weight | 260.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0976 (1) |

| b (Å) | 16.6689 (6) |

| c (Å) | 13.1462 (4) |

| β (°) | 108.765 (2) |

| Volume (ų) | 1265.16 (6) |

| Z | 4 |

Thermal and Magnetic Properties of Coordination Compounds

The thermal stability and magnetic properties of coordination compounds are crucial for understanding their structure and potential applications. For metal complexes of thiourea derivatives, thermal analysis methods like thermogravimetry (TG) and differential thermal analysis (DTA) are employed to study their decomposition pathways. ksu.edu.tr

Generally, the thermal decomposition of metal complexes of N-acylthioureas occurs in multiple steps. The initial steps often involve the loss of solvent molecules, followed by the decomposition of the organic ligand. The final residue is typically a metal sulfide (B99878) or oxide, depending on the metal and the experimental conditions. conicet.gov.ar For instance, studies on Ni(II), Cu(II), and Co(II) complexes of other N-benzoylthiourea derivatives have shown that the final decomposition products are metal sulfides. conicet.gov.ar

The magnetic properties of these complexes are determined by the electronic configuration and the coordination geometry of the central metal ion. For example, Co(II) complexes of thiourea derivatives often exhibit magnetic moments indicative of a high-spin d⁷ configuration in either an octahedral or tetrahedral environment. Similarly, Ni(II) complexes can be either diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral). The specific magnetic moments provide valuable information about the spin state and the stereochemistry of the metal center. ksu.edu.tr While specific data for this compound complexes are not detailed in the available literature, the general principles of magnetochemistry for transition metal complexes would apply.

Theoretical Investigations of Metal-Ligand Interactions

DFT Studies on Bonding, Stability, and Electronic Structure of Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, bonding, and stability of metal complexes of thiourea derivatives. shd-pub.org.rsrsc.org These computational studies complement experimental data and provide deeper insights into the nature of metal-ligand interactions.

For complexes of ligands similar to this compound, DFT calculations have been used to optimize molecular geometries, calculate vibrational frequencies, and analyze the electronic distribution. mdpi.comshd-pub.org.rs The calculated geometries are often in good agreement with experimental data from X-ray crystallography. researchgate.net

Natural Bond Orbital (NBO) analysis, a feature of DFT studies, can elucidate the nature of the coordinate bonds. It typically reveals significant charge transfer from the ligand's donor atoms (S and O) to the metal center, confirming the formation of coordinate covalent bonds. The calculated bond orders can also quantify the strength of these interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also important parameters derived from DFT calculations. The energy gap between the HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the complex. A larger HOMO-LUMO gap generally implies higher stability. mdpi.com

Prediction of Spectroscopic Signatures of Metal Complexes

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. shd-pub.org.rsrsc.org By calculating the energies of electronic transitions, TD-DFT can help in the assignment of experimentally observed spectral bands.

For metal complexes of thiourea derivatives, the UV-Vis spectra typically show bands corresponding to intra-ligand π-π* and n-π* transitions, as well as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. TD-DFT calculations can help to distinguish between these different types of transitions. shd-pub.org.rs

Similarly, DFT calculations can be used to predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and comparing them with experimental data, it is possible to confirm the coordination of the ligand to the metal ion. For instance, a shift in the C=S and C=O stretching frequencies upon complexation is a strong indicator of coordination through the sulfur and oxygen atoms. mdpi.com

Applications of Metal Complexes (Excluding Clinical)

Catalytic Roles of Metal Complexes Derived from this compound

Metal complexes of thiourea derivatives have shown promise as catalysts in various organic transformations. researchgate.netbohrium.com While specific catalytic studies on complexes of this compound are limited, the broader class of acylthiourea metal complexes has been investigated for its catalytic activity.

One notable application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Palladium complexes of benzoylthiourea (B1224501) ligands have been shown to be effective catalysts for the formation of C-C bonds between aryl halides and boronic acids. bohrium.com The thiourea ligand can stabilize the palladium center and facilitate the catalytic cycle.

Ruthenium complexes of acylthioureas have been explored as catalysts for transfer hydrogenation reactions. bohrium.com These complexes can efficiently catalyze the reduction of ketones and aldehydes to the corresponding alcohols. The catalytic activity is influenced by the electronic and steric properties of the thiourea ligand.

The catalytic potential of these complexes stems from the ability of the metal center to cycle through different oxidation states and the capacity of the ligand to modulate the reactivity of the metal. The presence of both hard (O) and soft (S) donor atoms in the ligand can lead to stable yet reactive complexes suitable for catalysis.

Exploration in Materials Science: Precursors for Metal Sulfide Nanoparticles or MOFs

The exploration of thiourea derivatives as precursors in materials science has garnered significant interest, particularly in the synthesis of metal sulfide nanoparticles and the construction of Metal-Organic Frameworks (MOFs). These applications leverage the coordination capabilities of the thiourea moiety, specifically the sulfur and nitrogen donor atoms, to interact with metal centers. While the compound This compound possesses the requisite functional groups for such applications, a comprehensive review of available scientific literature reveals a notable lack of specific research detailing its use as a precursor for either metal sulfide nanoparticles or MOFs.

Thiourea and its derivatives are well-established as effective sulfur sources for the synthesis of metal sulfide nanoparticles. The general mechanism involves the thermal decomposition of the thiourea compound in the presence of a metal salt, leading to the formation of metal sulfide nanocrystals. The organic substituents on the thiourea backbone can influence the reactivity of the precursor and the properties of the resulting nanoparticles. However, specific studies detailing the thermal decomposition of This compound or its metal complexes for the purpose of generating nanoparticles are not prominently documented.

Similarly, in the realm of MOFs, the design and synthesis often rely on organic ligands that can bridge metal ions to form extended porous networks. The nitrogen and oxygen or sulfur atoms of acylthiourea derivatives, such as This compound , present potential coordination sites for metal ions. The structure of This compound has been elucidated, confirming the presence of these coordinating atoms. nih.gov Despite this potential, there is a scarcity of published research that employs this specific ligand in the solvothermal or other synthetic methods typically used for MOF construction.

While the fundamental chemistry of thioureas suggests the potential for This compound to serve as a precursor in these material science applications, the absence of dedicated research in this area means that detailed findings and data tables on its specific performance, such as reaction conditions, resulting nanoparticle morphologies, or the structural characteristics of any derived MOFs, are not available. Further investigation would be required to fully assess its utility in these advanced material syntheses.

Investigation of Biological Interactions and Mechanisms Excluding Clinical and Safety Data

Molecular Target Identification and Mechanistic Elucidation (In Vitro)

Enzyme Inhibition Studies: Specificity and Kinetic Mechanisms (e.g., Esterases, Proteases)

There is a notable absence of published in vitro studies detailing the enzyme inhibition profile of 1-(2-Furoyl)-3-(o-tolyl)thiourea. While related aroyl thiourea (B124793) compounds have been investigated as potential inhibitors of enzymes like urease, often demonstrating non-competitive or mixed-type inhibition with significant potency, no such kinetic data, including IC₅₀ or Kᵢ values, are available for this compound. nih.govnih.gov Future research should aim to screen this compound against a panel of clinically relevant enzymes, such as proteases and esterases, to identify potential molecular targets and characterize the kinetics and specificity of any observed inhibition.

Interaction with Biomolecules (e.g., DNA, RNA, Proteins) via Binding Studies (In Vitro)

The interaction of this compound with key biological macromolecules remains unexplored. There are no available reports from in vitro binding assays, such as fluorescence quenching or circular dichroism, to determine if this compound directly interacts with nucleic acids (DNA, RNA) or specific proteins. Such studies would be crucial in understanding its potential mechanisms of action, for instance, whether it acts as an intercalating agent, a groove binder, or an allosteric modulator of protein function.

Cellular Biology Investigations (In Vitro)

Assessment of Antiproliferative Mechanisms in Established Cell Lines (In Vitro)

Currently, there is no published data on the antiproliferative activity of this compound against any established cancer cell lines. While other thiourea derivatives have shown cytotoxic effects, the specific impact of this compound on cell viability and proliferation is unknown. nih.gov

Without antiproliferative data, there have been no subsequent investigations into the effect of this compound on cell cycle progression. Methodologies such as flow cytometry would be required to determine if the compound induces cell cycle arrest at specific checkpoints, for instance, G1/S or G2/M, which is a common mechanism for many anticancer agents.

The potential for this compound to induce programmed cell death, or apoptosis, has not been investigated. Key assays, including Annexin V/propidium iodide staining and analysis of caspase enzyme activation, would be necessary to ascertain if this compound can trigger the intrinsic or extrinsic apoptotic pathways in cancer cells.

Autophagy Modulation

Currently, there is no publicly available scientific literature that specifically investigates the autophagy modulation properties of this compound. While thiourea derivatives have been explored for a wide array of biological activities, their role in the cellular process of autophagy remains an area for future research.

Evaluation of Antimicrobial Efficacy Against Pathogenic Microorganisms (In Vitro)

Thiourea derivatives are recognized for their potential as antimicrobial agents, exhibiting activity against a spectrum of pathogenic microorganisms. mdpi.com The versatile nature of these molecules allows them to act as ligands, coordinating with metal ions and displaying a broad range of biological effects, including antibacterial and antifungal properties. mdpi.com

Minimum Inhibitory Concentration (MIC) Determinations

Specific Minimum Inhibitory Concentration (MIC) values for this compound against pathogenic microorganisms are not available in the current body of scientific literature. However, studies on other thiourea derivatives have demonstrated their antimicrobial potential. For instance, a series of 21 thiourea derivatives incorporating a 3-amino-1H-1,2,4-triazole scaffold were evaluated for their in vitro antimicrobial activity against Gram-positive cocci such as Staphylococcus aureus and Staphylococcus epidermidis. Several of these compounds exhibited significant inhibition with MIC values ranging from 4 to 32 μg/mL. nih.gov Furthermore, against methicillin-resistant strains of S. aureus, the MIC values for these derivatives ranged from 4 to 64 μg/mL. nih.gov These findings highlight the potential of the thiourea scaffold in developing new antimicrobial agents.

Investigation of Mechanisms Against Microbial Targets

The precise mechanisms of action for this compound against microbial targets have not been specifically elucidated. However, the antimicrobial activity of thiourea derivatives is generally attributed to the presence of the thiocarbonyl (C=S) and carbonyl (C=O) functional groups, which can interact with biological targets. researchgate.net The sulfur and nitrogen atoms in the thiourea backbone can act as donor atoms, forming complexes with metal ions that are essential for microbial growth and survival. mdpi.com This chelation of essential metal ions can disrupt microbial metabolic pathways. Additionally, the lipophilicity of the molecule, influenced by the nature of the substituent groups, can play a crucial role in its ability to penetrate microbial cell membranes.

Antioxidant Activity Evaluation (In Vitro)

Thiourea derivatives have been investigated for their antioxidant properties, which are often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. hueuni.edu.vnnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

While specific in vitro antioxidant data for this compound is not available, studies on other thiourea derivatives provide insights into the potential antioxidant capacity of this class of compounds. For example, the antioxidant activity of 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) was evaluated using DPPH and ABTS assays. hueuni.edu.vn The results, presented in the table below, indicate that DPTU has a significantly higher antioxidant capacity than BPTU, as evidenced by its lower IC50 values. hueuni.edu.vn The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

| Compound | DPPH IC50 (mM) | ABTS IC50 (mM) |

| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | 0.044 ± 0.001 |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | 2.400 ± 0.021 |

| Data from a study on the antioxidant activity of thiourea derivatives. hueuni.edu.vn |

Theoretical calculations suggest that the antioxidant activity of thiourea derivatives primarily occurs through a hydrogen atom transfer (HAT) mechanism rather than a single electron transfer (SET) mechanism. hueuni.edu.vn

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective analogs.

Systematic Synthesis and Biological Evaluation of Structural Analogs

Specific SAR studies involving the systematic synthesis and biological evaluation of structural analogs of this compound are not documented in the available literature. However, SAR studies on other series of thiourea derivatives have provided valuable insights.

For instance, a study on thiourea derivatives as inhibitors of HIV-1 capsid and human cyclophilin A involved the design and synthesis of a new class of these compounds. nih.gov The biological evaluation and subsequent molecular docking analyses helped in elucidating the structure-activity relationships. nih.gov

In another study focusing on antileishmanial activity, two generations of N,N'-disubstituted thiourea derivatives were synthesized and evaluated. mdpi.com The findings from this research indicated that modifications to the substituents on the thiourea core significantly impacted the antiprotozoal activity. For example, the introduction of a piperazine (B1678402) ring in the second generation of thioureas led to enhanced potency and selectivity against Leishmania amazonensis. mdpi.com These studies underscore the importance of the nature and position of substituents on the thiourea scaffold in determining the biological activity. The presence of the furoyl and o-tolyl groups in this compound likely plays a significant role in its potential biological interactions, and systematic variations of these groups would be necessary to establish a clear SAR.

Computational Approaches to SAR (e.g., 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. Three-dimensional QSAR (3D-QSAR) models, in particular, provide a sophisticated framework for understanding how the three-dimensional properties of a molecule, such as its shape and electrostatic fields, influence its interaction with a biological target.

While specific 3D-QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential biological activity. A typical 3D-QSAR study on a series of furoyl-thiourea derivatives would involve the following steps:

Data Set Selection: A series of structurally related compounds, including this compound, with known biological activities (e.g., enzyme inhibition) would be compiled.

Molecular Modeling and Alignment: The three-dimensional structures of these molecules are generated and aligned based on a common scaffold. The crystallographically determined structure of this compound provides an accurate template for this process. uobaghdad.edu.iq

Calculation of Molecular Fields: For each molecule, steric and electrostatic fields are calculated using probe atoms. These fields represent the molecule's shape and electronic properties.

Statistical Analysis: Techniques such as Partial Least Squares (PLS) are employed to correlate the variations in the molecular fields with the observed biological activities. This generates a 3D-QSAR model.

Model Validation and Interpretation: The predictive power of the model is rigorously tested. The resulting contour maps from the model highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent analogs.

For this compound, a 3D-QSAR model would likely reveal the importance of the furoyl and o-tolyl groups in receptor binding. The spatial arrangement and electronic nature of the furoyl ring's oxygen atom and the thiourea bridge are expected to be critical for interaction with biological macromolecules.

Molecular Modeling and Docking Studies with Biological Macromolecules

Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand) like this compound binds to a biological target (receptor), such as an enzyme or a protein.

Ligand-Receptor Docking for Predicting Binding Modes and Affinities